![molecular formula C23H22N2O3 B2729107 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL CAS No. 1604831-34-6](/img/structure/B2729107.png)
2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL, commonly known as EDQ or EMDQ, is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a potent and selective inhibitor of protein kinase C (PKC), an important enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. EDQ has been extensively studied for its potential applications in cancer research, neurobiology, and cardiovascular diseases.
Applications De Recherche Scientifique
Reactivity and Coordination Chemistry
The study by J. Son, Michael A. Pudenz, and J. Hoefelmeyer (2010) explores the reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, highlighting its rapid hydrolysis compared to bulky triorganoboranes and its ability to form coordination complexes with Cu(I), Ag(I), and Pd(II). This research demonstrates the molecule's potential in creating novel coordination compounds with significant implications for material science and catalysis (Son et al., 2010).
Synthesis and Catalysis
Satyendra Kumar et al. (2017) synthesized unsymmetrical pincer ligands with an 8-hydroxyquinoline (oxine) core, demonstrating their applications as catalysts in amine and copper-free Sonogashira coupling. This work not only contributes to the development of new catalytic systems but also enhances the understanding of ligand design for improved catalytic efficiency (Kumar et al., 2017).
Antibacterial and Antimicrobial Activity
The synthesis and evaluation of substituted 2-phenylquinolin-4-amines for their antibacterial properties were investigated by L. Strekowski et al. (2003). Their findings contribute to the field of medicinal chemistry, offering insights into the development of new therapeutic agents against bacterial infections (Strekowski et al., 2003).
Anti-Corrosion Applications
Research conducted by Dhaybia Douche et al. (2020) on the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives for mild steel in an acidic medium provides valuable information for the field of materials protection. Their work, which includes gravimetric, electrochemical, and computational studies, highlights the potential of these compounds in preventing corrosion, a crucial aspect in extending the lifespan of metal-based structures (Douche et al., 2020).
Mécanisme D'action
Quinolones
Quinolones and their derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Propriétés
IUPAC Name |
2-[(1-ethyl-6,7-dimethoxyisoquinolin-4-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-4-19-18-12-22(28-3)21(27-2)11-17(18)15(13-24-19)10-16-9-8-14-6-5-7-20(26)23(14)25-16/h5-9,11-13,26H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJAKXOIBNITGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C2=CC(=C(C=C21)OC)OC)CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2729025.png)
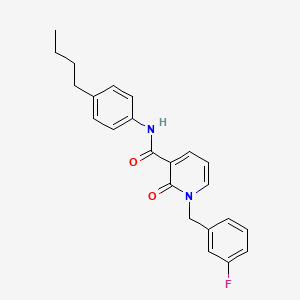
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2729027.png)

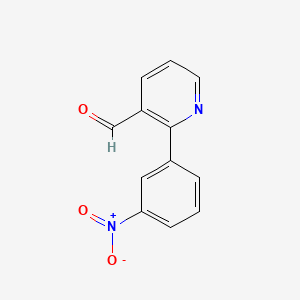
![4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2729031.png)

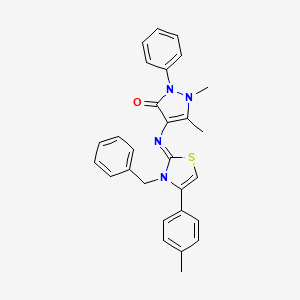
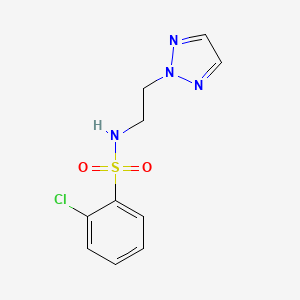
![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)
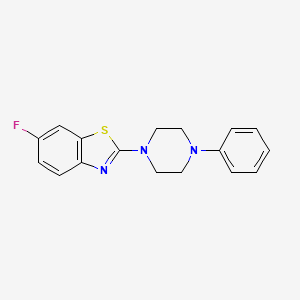
![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)
![2-Chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide](/img/structure/B2729047.png)